Pam3CSK4 Biotin

Description

Properties

Molecular Formula |

C103H192N14O17S2 |

|---|---|

Molecular Weight |

1962.8 g/mol |

IUPAC Name |

(2S)-6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C103H192N14O17S2/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-67-93(122)110-88(79-135-78-81(134-95(124)69-46-39-36-33-30-27-24-21-18-15-12-9-6-3)77-133-94(123)68-45-38-35-32-29-26-23-20-17-14-11-8-5-2)101(129)115-86(76-118)100(128)113-83(60-50-54-71-105)98(126)111-82(59-49-53-70-104)97(125)112-84(61-51-55-72-106)99(127)114-85(102(130)131)62-52-58-75-109-91(120)65-44-41-56-73-107-90(119)64-43-40-57-74-108-92(121)66-48-47-63-89-96-87(80-136-89)116-103(132)117-96/h81-89,96,118H,4-80,104-106H2,1-3H3,(H,107,119)(H,108,121)(H,109,120)(H,110,122)(H,111,126)(H,112,125)(H,113,128)(H,114,127)(H,115,129)(H,130,131)(H2,116,117,132)/t81?,82-,83-,84-,85-,86-,87-,88-,89-,96-/m0/s1 |

InChI Key |

GVXJPWKMFMNHRE-XHHKIZCASA-N |

Synonyms |

(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R)-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene)amino)hexyli |

Origin of Product |

United States |

Foundational & Exploratory

Pam3CSK4 Biotin: A Technical Guide to a Potent TLR1/2 Agonist in Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3CSK4 Biotin is a synthetic, biotinylated triacylated lipopeptide that serves as a powerful tool in the field of immunology. It mimics the acylated amino terminus of bacterial lipoproteins, potent pathogen-associated molecular patterns (PAMPs) that are recognized by the innate immune system. As a selective agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer complex, this compound is instrumental in activating pro-inflammatory signaling pathways, making it an invaluable reagent for studying immune responses, vaccine development, and drug discovery. The conjugation of biotin to Pam3CSK4 allows for its detection, quantification, and isolation in a variety of experimental settings.[1][2][3]

Core Function in Immunology: TLR1/2-Mediated Signaling

The primary function of Pam3CSK4 in immunology is to act as a potent and specific agonist for the TLR2/TLR1 heterodimer.[1] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing conserved microbial structures. TLR2, in particular, is essential for detecting a wide range of microbial components, including lipoproteins.[1]

Upon binding to the extracellular domain of the TLR2/TLR1 complex on the surface of immune cells such as macrophages, monocytes, and dendritic cells, Pam3CSK4 induces a conformational change in the receptors. This initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This cascade involves the recruitment of adaptor proteins, including MyD88 and TIRAP, which in turn activate interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The activation of NF-κB results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8, as well as the upregulation of co-stimulatory molecules on the surface of antigen-presenting cells.[4][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for Pam3CSK4 and its biotinylated form, providing a reference for experimental design.

| Parameter | Value | Notes | Source(s) |

| Molecular Weight | 1962.85 g/mol | For this compound. | [2] |

| Molecular Formula | C₁₀₃H₁₉₂N₁₄O₁₇S₂ | For this compound. | [2] |

| EC₅₀ for TLR1/2 Activation | 0.47 ng/mL | For non-biotinylated Pam3CSK4. | [2][7] |

| Working Concentration (In Vitro) | 10 - 300 ng/mL | For cellular assays with this compound. | |

| Working Concentration (In Vivo) | 2 - 20 µ g/mouse | For non-biotinylated Pam3CSK4. | [8] |

| Purity | ≥95% | [3][8] |

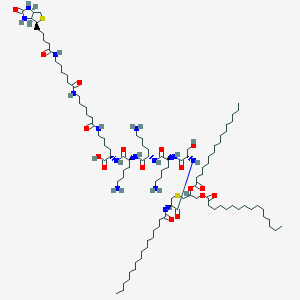

Signaling Pathway

Caption: TLR2/TLR1 signaling cascade initiated by this compound.

Experimental Protocols

In Vitro NF-κB Activation Assay using a SEAP Reporter System

This protocol describes how to measure NF-κB activation in response to this compound using a cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ TLR2/TLR1 cells (or similar reporter cell line)

-

This compound

-

Complete cell culture medium

-

QUANTI-Blue™ Solution (or similar SEAP detection reagent)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed HEK-Blue™ TLR2/TLR1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 180 µL of complete culture medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 1 ng/mL to 1000 ng/mL.

-

Add 20 µL of the this compound dilutions to the appropriate wells. Include a negative control (medium only).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of the cell supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.[9]

Cytokine Profiling by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by immune cells upon stimulation with this compound.

Materials:

-

Primary immune cells (e.g., human or mouse macrophages, PBMCs)

-

This compound

-

Complete cell culture medium

-

ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)

-

96-well microplate reader

Procedure:

-

Seed primary immune cells in a 24-well plate at an appropriate density (e.g., 5 x 10⁵ cells per well) in 500 µL of complete culture medium.

-

Allow the cells to adhere and rest for at least 2 hours.

-

Stimulate the cells with varying concentrations of this compound (e.g., 10 ng/mL, 100 ng/mL, 1000 ng/mL) for a specified time (e.g., 6, 12, or 24 hours). Include an unstimulated control.

-

After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

-

Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding cell supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance.

-

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[5][6][10][11]

Flow Cytometry Analysis of Co-stimulatory Molecule Upregulation

This protocol describes how to assess the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on the surface of antigen-presenting cells (APCs) following stimulation with this compound.

Materials:

-

APCs (e.g., dendritic cells, macrophages)

-

This compound

-

Complete cell culture medium

-

Fluorescently-conjugated antibodies against co-stimulatory molecules (e.g., FITC-anti-CD80, PE-anti-CD86)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

Culture APCs in a 12-well plate and stimulate with this compound (e.g., 100 ng/mL) for 24 hours. Include an unstimulated control.

-

Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

-

Wash the cells with cold FACS buffer.

-

Resuspend the cells in FACS buffer and block Fc receptors by incubating with an Fc blocking reagent for 10-15 minutes on ice.

-

Add the fluorescently-conjugated antibodies against the co-stimulatory molecules of interest at the manufacturer's recommended concentration.

-

Incubate the cells for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of cells expressing the co-stimulatory molecules and the mean fluorescence intensity.[12][13]

Pull-down Assay using Biotinylated Pam3CSK4

The biotin tag on Pam3CSK4 allows for its use in pull-down assays to identify interacting proteins, such as its receptor complex.

Materials:

-

Cell lysate from cells expressing TLR2 and TLR1

-

This compound

-

Streptavidin-coated magnetic beads or agarose resin

-

Lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Incubate the cell lysate with this compound for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein-ligand complexes.

-

Add streptavidin-coated beads to the lysate and incubate for another 1 hour at 4°C to capture the biotinylated Pam3CSK4 and any bound proteins.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., TLR2, TLR1).[14][15]

Experimental Workflow

Caption: A generalized workflow for in vitro experiments using this compound.

Conclusion

This compound is a cornerstone reagent for investigating the intricate mechanisms of innate immunity. Its ability to specifically activate the TLR2/TLR1 signaling pathway provides a controlled and reproducible method for studying a wide range of cellular responses, from cytokine production to the upregulation of co-stimulatory molecules. The inclusion of a biotin moiety further extends its utility, enabling researchers to perform pull-down assays and other affinity-based applications. This guide provides a comprehensive overview of its function, quantitative properties, and detailed experimental protocols to facilitate its effective use in immunology and drug development research.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. glpbio.com [glpbio.com]

- 3. Pam3CSK4, Biotin Conjugate - CD Bioparticles [cd-bioparticles.net]

- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. invivogen.com [invivogen.com]

- 9. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Surface Marker Analysis by Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. protocols.io [protocols.io]

A Technical Guide to Pam3CSK4 Biotin: Structure, Synthesis, and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic lipopeptide Pam3CSK4 Biotin, a potent agonist for Toll-like Receptor 2 (TLR2) and TLR1. We will delve into its molecular structure, outline the principles of its synthesis, and provide detailed insights into its mechanism of action and its application in cellular research, particularly for the targeted activation of the NF-κB pathway.

Core Concepts: Structure and Function

This compound is a synthetic, triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] Its structure consists of a tripalmitoylated S-glyceryl cysteine residue attached to a serine-lysine-lysine-lysine-lysine (SKKKK) peptide backbone, which is subsequently conjugated to a biotin molecule. The three palmitoyl chains are crucial for its biological activity, with two ester-linked chains binding to a hydrophobic pocket on TLR2 and one amide-linked chain binding to a similar pocket on TLR1. This interaction induces the heterodimerization of TLR1 and TLR2, initiating a downstream signaling cascade.

The addition of a biotin molecule provides a versatile tag for researchers, enabling a range of applications such as affinity purification, immobilization on streptavidin-coated surfaces, and detection using streptavidin-conjugated probes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀₃H₁₉₂N₁₄O₁₇S₂ | |

| Molecular Weight | 1962.9 g/mol | |

| Structure | Tripalmitoyl-S-glyceryl-Cys-Ser-(Lys)₄-Biotin | N/A |

| Purity | >95% | [1] |

| Solubility | Soluble in water | |

| Storage | Store at -20°C | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by lipidation and biotinylation.

Experimental Protocol: Synthesis of this compound

-

Peptide Backbone Synthesis: The pentapeptide Ser-Lys(Boc)-Lys(Boc)-Lys(Boc)-Lys(Boc) is synthesized on a solid-phase resin (e.g., Wang resin) using standard Fmoc chemistry. The lysine residues are protected with tert-butyloxycarbonyl (Boc) groups.

-

Cysteine Addition: Fmoc-Cys(Trt)-OH is coupled to the N-terminus of the resin-bound peptide. The trityl (Trt) group protects the thiol side chain of cysteine.

-

Lipidation: The N-terminal amine is deprotected, and S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-cysteine (Pam3Cys) is coupled to the cysteine residue. This step introduces the three palmitoyl chains.

-

Cleavage and Deprotection: The lipopeptide is cleaved from the resin, and all protecting groups (Boc and Trt) are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Biotinylation: The free amine of the N-terminal cysteine or the epsilon-amino group of one of the lysine residues is reacted with an activated biotin derivative (e.g., biotin-N-hydroxysuccinimide ester) in a suitable solvent to form a stable amide bond.

-

Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the compound are confirmed by mass spectrometry and analytical RP-HPLC.

Mechanism of Action: TLR1/TLR2 Signaling

This compound activates cells through the Toll-like Receptor 1 and 2 (TLR1/TLR2) heterodimer expressed on the cell surface. This activation initiates a MyD88-dependent signaling pathway, culminating in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines.

Figure 1. this compound-induced TLR1/TLR2 signaling pathway.

Experimental Applications and Protocols

This compound is a valuable tool for studying innate immunity, TLR signaling, and inflammation. Its biotin tag allows for a variety of experimental setups.

In Vitro Cell Stimulation

Objective: To activate cells expressing TLR1 and TLR2 and measure the downstream response (e.g., cytokine production, NF-κB activation).

Experimental Protocol: Cell Stimulation with this compound

-

Cell Culture: Plate cells (e.g., macrophages, dendritic cells, or HEK293 cells transfected with TLR1 and TLR2) in a suitable culture plate and allow them to adhere overnight.

-

Reagent Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water. Further dilute to the desired working concentration (typically 1-300 ng/mL) in cell culture medium.[2]

-

Stimulation: Remove the old medium from the cells and add the this compound-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

-

Analysis: After incubation, collect the cell supernatant to measure cytokine secretion by ELISA or use the cell lysate for Western blotting to analyze the phosphorylation of signaling proteins or for a reporter gene assay to measure NF-κB activation.

NF-κB Activation Assay

Objective: To quantify the activation of the NF-κB transcription factor in response to this compound stimulation.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids expressing human TLR1, TLR2, and an NF-κB-dependent reporter gene (e.g., luciferase or SEAP).

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

Stimulation: Stimulate the cells with a range of this compound concentrations (e.g., 0.1 to 1000 ng/mL) for 18-24 hours.

-

Reporter Gene Measurement: Measure the reporter gene activity according to the manufacturer's instructions. For a luciferase reporter, add luciferin substrate and measure luminescence. For a SEAP reporter, collect the supernatant and measure the enzymatic activity.

-

Data Analysis: Plot the reporter gene activity against the this compound concentration to determine the dose-response curve and calculate the EC₅₀ value.

Table 2: Quantitative Data for Pam3CSK4

| Parameter | Cell Type | Value | Reference |

| Working Concentration | Various | 1 - 300 ng/mL | [2] |

| EC₅₀ (NF-κB activation) | Human TLR1/2 expressing cells | 0.47 ng/mL | |

| Stimulation Time | Various | 6 - 24 hours |

Logical Workflow for Investigating this compound Activity

The following diagram illustrates a typical workflow for characterizing the biological activity of this compound.

Figure 2. Experimental workflow for this compound characterization.

Conclusion

This compound is a powerful and versatile tool for researchers in immunology, cell biology, and drug development. Its well-defined structure, synthetic origin, and potent, specific activity as a TLR1/TLR2 agonist make it an invaluable reagent for dissecting the intricacies of innate immune signaling and for the development of novel immunomodulatory therapies. The biotin tag further enhances its utility, enabling a broad range of experimental applications. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the laboratory.

References

Pam3CSK4 Biotin: A Synthetic Mimic of Bacterial Lipopeptides for Advanced Immune Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pam3CSK4 Biotin is a powerful molecular tool that serves as a synthetic mimic of bacterial triacylated lipopeptides, the potent immunostimulatory components of the bacterial cell wall. By engaging the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, this compound triggers a signaling cascade that leads to the activation of the innate immune system. Its biotin moiety allows for a wide range of applications, from the elucidation of signaling pathways to the identification of novel protein-protein interactions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its effective use in immunology and drug development.

Introduction: Mimicking Bacterial Signals to Probe Immunity

Bacterial lipoproteins are key pathogen-associated molecular patterns (PAMPs) that are recognized by the innate immune system. These molecules are characterized by a lipid moiety at their N-terminus, which anchors them to the bacterial membrane. The acylated amino terminus of these lipoproteins is a potent activator of immune cells. Pam3CSK4 is a synthetic lipopeptide that faithfully mimics this triacylated structure. The addition of a biotin molecule to Pam3CSK4 creates a versatile probe for a variety of biological assays, without compromising its immunostimulatory activity.

This compound is a potent and specific agonist for the TLR2/TLR1 heterodimer. This interaction initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. Consequently, stimulation with this compound leads to the production of a range of pro-inflammatory cytokines and chemokines, making it an invaluable tool for studying innate immune responses.[1][2]

Physicochemical Properties and Quality Control

Ensuring the quality and purity of this compound is paramount for obtaining reliable and reproducible experimental results.

| Property | Value | Reference |

| Source | Synthetic | |

| Chemical Formula | C₁₀₃H₁₉₂N₁₄O₁₇S₂ •2 TFA | |

| Molecular Weight | 1962.9 g/mol | |

| Purity | ≥95% (as determined by UHPLC) | |

| Endotoxin Level | Absence of endotoxins confirmed using HEK-Blue™ hTLR4 cells | |

| Working Concentration | 10 - 300 ng/mL for cellular assays | |

| Solubility | Soluble in endotoxin-free water | |

| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles and protect from light. |

Mechanism of Action: The TLR2/TLR1 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR2/TLR1 signaling pathway. This process can be broken down into a series of key steps:

-

Recognition and Dimerization: this compound binds to the extracellular domains of TLR2 and TLR1, inducing their heterodimerization on the cell surface.

-

Recruitment of Adaptor Proteins: The dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR2 and TLR1 initiates the recruitment of adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88).

-

Activation of IRAKs and TRAF6: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6).

-

Activation of TAK1 and IKK: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which then phosphorylates and activates the IκB kinase (IKK) complex.

-

NF-κB Activation and Nuclear Translocation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and other immune-related molecules.

Quantitative Data: Cytokine Induction

The stimulation of immune cells with this compound results in the dose-dependent production of various cytokines. The specific cytokine profile can vary depending on the cell type and experimental conditions.

Table 1: Pam3CSK4-Induced Cytokine Production in Human Monocytes

| Cytokine | Concentration of Pam3CSK4 | Mean Cytokine Level (pg/mL) | Cell Type | Reference |

| IL-1β | 50 ng/mL | 1312 | Purified Human Monocytes | [1] |

| IL-6 | 50 ng/mL | 6118 (median) | Purified Human Monocytes | [1] |

| IL-8 | 50 ng/mL | 121,755 (median) | Purified Human Monocytes | [1] |

| IL-10 | 50 ng/mL | 1330 | Purified Human Monocytes | [1] |

| TNF-α | 100 ng/mL | Varies (induced in 7 of 10 experiments) | Purified Human Monocytes | [1] |

Table 2: Pam3CSK4-Induced Cytokine Production in Human Cord Blood (CB) Monocytes

| Cytokine | Stimulus | Mean Cytokine Level (pg/mL) | Cell Type | Reference |

| IL-6 | Pam3CSK4 | 2469 - 9377 | Preterm and Term CB Monocytes | [2] |

Experimental Protocols

In Vitro Cell Stimulation for Cytokine Profiling

This protocol describes a general procedure for stimulating peripheral blood mononuclear cells (PBMCs) or isolated monocytes with this compound to measure cytokine production.

Materials:

-

This compound

-

Endotoxin-free water or DMSO for reconstitution

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

-

Human PBMCs or purified monocytes

-

96-well cell culture plates

-

Cytokine detection assay (e.g., ELISA or Cytometric Bead Array)

Procedure:

-

Reconstitute this compound: Prepare a stock solution of this compound in endotoxin-free water or DMSO according to the manufacturer's instructions. Further dilute the stock solution in complete cell culture medium to the desired working concentrations (e.g., 10, 50, 100, 200 ng/mL).

-

Cell Seeding: Seed human PBMCs or monocytes in a 96-well plate at a density of 1 x 10⁶ cells/mL in 100 µL of complete medium.

-

Stimulation: Add 100 µL of the diluted this compound solutions to the respective wells. For a negative control, add 100 µL of medium alone.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a specified period (e.g., 6, 24, or 48 hours). The optimal incubation time will depend on the specific cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatants.

-

Cytokine Analysis: Measure the concentration of cytokines in the supernatants using a suitable method such as ELISA or a cytometric bead array, following the manufacturer's protocols.

Pull-Down Assay for Identification of Interacting Proteins

The biotin tag on Pam3CSK4 allows for the isolation and identification of proteins that interact with it, including its primary receptors TLR2 and TLR1, as well as potentially novel co-receptors or signaling partners.

Materials:

-

This compound

-

Streptavidin-coated magnetic beads

-

Cell line expressing TLR2 and TLR1 (e.g., THP-1 macrophages)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Mass spectrometry facility

Procedure:

-

Cell Culture and Lysis: Culture the chosen cell line to a high density. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing the Lysate: Incubate the cell lysate with unconjugated magnetic beads to reduce non-specific binding.

-

Binding of this compound to Beads: Incubate the streptavidin-coated magnetic beads with this compound to allow for binding.

-

Pull-Down: Add the this compound-conjugated beads to the pre-cleared cell lysate and incubate with gentle rotation to allow for the capture of interacting proteins.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis by SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE. Confirm the pull-down of known interactors (e.g., TLR2) by Western blotting.

-

Mass Spectrometry: For the identification of novel interacting proteins, subject the eluted sample to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pull-down compared to a negative control (e.g., beads alone or beads with biotin).

Logical Relationship: this compound as a Bacterial Lipopeptide Mimic

The utility of this compound in research stems from its ability to act as a synthetic mimic of a conserved bacterial structure, thereby allowing for the controlled and specific activation of a key innate immune pathway.

References

The Significance of Biotinylation in Pam3CSK4 for Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pam3CSK4, a synthetic triacylated lipopeptide, is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. It mimics the acylated amino terminus of bacterial lipoproteins, making it an invaluable tool for studying innate immunity, inflammatory responses, and host-pathogen interactions. The addition of a biotin molecule to Pam3CSK4 further enhances its utility, providing a versatile handle for a wide range of experimental applications without significantly compromising its biological activity. This technical guide explores the significance of biotinylated Pam3CSK4 in research, detailing its mechanism of action, key applications, and providing in-depth experimental protocols.

Mechanism of Action: TLR2/TLR1 Signaling Pathway

Pam3CSK4 is recognized by the TLR2/TLR1 heterodimer on the surface of various immune cells, including macrophages, monocytes, and dendritic cells. This recognition event initiates a MyD88-dependent signaling cascade, culminating in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, orchestrating the innate immune response.[1]

The signaling pathway is initiated by the binding of Pam3CSK4 to the extracellular domains of TLR2 and TLR1, inducing their dimerization. This conformational change brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, allowing for the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits and activates IRAK4, which then phosphorylates and activates IRAK1. The activated IRAK1 associates with TRAF6, leading to the activation of the IKK complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the transcription of target genes. Simultaneously, the TRAF6-TAK1 complex can activate the MAPK pathways, leading to the activation of other transcription factors like AP-1.

Figure 1: Pam3CSK4-induced TLR2/TLR1 signaling pathway.

The Significance of Biotinylation

The covalent attachment of biotin to Pam3CSK4 provides a high-affinity binding tag that can be recognized by streptavidin and its derivatives. This simple modification opens up a vast array of experimental possibilities, primarily due to the exceptionally strong and specific interaction between biotin and streptavidin. The key advantages of using biotinylated Pam3CSK4 include:

-

Facilitated Detection and Quantification: Biotinylated Pam3CSK4 can be easily detected and quantified using streptavidin conjugated to fluorescent dyes, enzymes (like HRP), or other reporter molecules.

-

Immobilization: The biotin tag allows for the straightforward immobilization of Pam3CSK4 onto streptavidin-coated surfaces, such as microplates, beads, or biosensor chips. This is crucial for studying cell adhesion, receptor binding, and for developing high-throughput screening assays.

-

Affinity Purification: Biotinylated Pam3CSK4 can be used as a "bait" to capture and purify its binding partners, most notably the TLR2/TLR1 receptor complex, from cell lysates. This is a powerful technique for studying receptor-ligand interactions and identifying associated proteins.

-

Cellular Imaging: By using fluorescently labeled streptavidin, the localization and trafficking of biotinylated Pam3CSK4 can be visualized within cells using techniques like fluorescence microscopy and flow cytometry. This is particularly useful for studying receptor internalization.[2]

-

Versatility in Assay Development: The biotin-streptavidin system is highly adaptable, allowing for the development of a wide range of assays, including ELISAs, pull-down assays, flow cytometry-based binding assays, and surface plasmon resonance (SPR).

Data Presentation: Quantitative Insights

While direct comparative studies on the bioactivity of biotinylated versus non-biotinylated Pam3CSK4 are not extensively published, the general consensus in the field and the data from commercial suppliers suggest that the biotin modification does not significantly impair its ability to activate the TLR2/TLR1 signaling pathway. The working concentrations for both forms are in a similar range.

| Parameter | Pam3CSK4 (Non-biotinylated) | Pam3CSK4 (Biotinylated) | Reference |

| Typical Working Concentration | 10 - 100 ng/mL | 10 - 300 ng/mL | |

| Molecular Weight | ~1510.2 g/mol | ~1962.9 g/mol | [3] |

| Primary Application | Cell stimulation, in vivo studies | Cell stimulation, pull-down assays, flow cytometry, immobilization | |

| NF-κB Activation | Potent activator | Potent activator | |

| Cytokine Induction (e.g., IL-6, TNF-α) | Induces production | Induces production | [1] |

Experimental Protocols

Pull-Down Assay for TLR2/TLR1 Receptor Complex

This protocol describes the use of biotinylated Pam3CSK4 to capture the TLR2/TLR1 receptor complex from cell lysates.

Materials:

-

Cells expressing TLR2 and TLR1 (e.g., THP-1 macrophages, HEK293 cells co-transfected with TLR1 and TLR2).

-

Biotinylated Pam3CSK4.

-

Streptavidin-coated magnetic beads.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies for Western blotting (anti-TLR2, anti-TLR1).

Methodology:

-

Cell Stimulation (Optional but Recommended): Treat cells with biotinylated Pam3CSK4 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C to promote receptor-ligand interaction and complex formation.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing the Lysate: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.

-

Binding of Biotinylated Pam3CSK4 to Beads: In a separate tube, incubate biotinylated Pam3CSK4 with streptavidin-coated magnetic beads for 1 hour at room temperature to allow for binding. Wash the beads to remove unbound ligand.

-

Pull-Down: Add the pre-cleared cell lysate to the beads coated with biotinylated Pam3CSK4. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against TLR2 and TLR1.

Figure 2: Workflow for a pull-down assay using biotinylated Pam3CSK4.

Flow Cytometry for Pam3CSK4 Binding and Internalization

This protocol outlines a method to measure the binding of biotinylated Pam3CSK4 to the cell surface and its subsequent internalization.[2]

Materials:

-

Cells of interest (e.g., monocytes, macrophages).

-

Biotinylated Pam3CSK4.

-

Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC).

-

Flow cytometry buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).

-

Fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% saponin).

Methodology for Binding Assay:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in cold flow cytometry buffer.

-

Incubation with Biotinylated Pam3CSK4: Incubate the cells with various concentrations of biotinylated Pam3CSK4 on ice for 30-60 minutes to allow binding to surface receptors.

-

Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound ligand.

-

Staining with Streptavidin-Fluorophore: Resuspend the cells in flow cytometry buffer containing the streptavidin-fluorophore conjugate and incubate on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with cold flow cytometry buffer.

-

Analysis: Resuspend the cells in flow cytometry buffer and analyze by flow cytometry. The fluorescence intensity will be proportional to the amount of bound Pam3CSK4.

Methodology for Internalization Assay:

-

Cell Preparation and Binding: Follow steps 1 and 2 of the binding assay.

-

Internalization: After the initial binding on ice, transfer the cells to 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for receptor-mediated endocytosis.

-

Stopping Internalization: At each time point, immediately transfer the cells back to ice and wash with cold PBS to stop the internalization process.

-

Distinguishing Surface vs. Internalized Ligand:

-

Total Bound (Surface + Internalized): Fix and permeabilize the cells, then stain with the streptavidin-fluorophore conjugate.

-

Surface Bound Only: Stain the cells with the streptavidin-fluorophore conjugate before fixation and permeabilization.

-

-

Analysis: Analyze both sets of samples by flow cytometry. The difference in fluorescence intensity between the total bound and surface-bound samples at each time point will represent the amount of internalized Pam3CSK4.

Figure 3: Workflows for flow cytometry-based binding and internalization assays.

Applications in Drug Development

Biotinylated Pam3CSK4 is a valuable tool in the drug development pipeline, particularly for the discovery and characterization of modulators of the TLR2/TLR1 signaling pathway.

-

High-Throughput Screening (HTS): Biotinylated Pam3CSK4 can be immobilized on streptavidin-coated plates to develop HTS assays for identifying small molecule or antibody inhibitors that block the interaction of Pam3CSK4 with the TLR2/TLR1 receptor complex.

-

Target Validation: By using biotinylated Pam3CSK4 in pull-down assays, researchers can confirm that a candidate drug interacts with the TLR2/TLR1 complex and disrupts the binding of the natural ligand.

-

Mechanism of Action Studies: The ability to track and quantify the binding and internalization of biotinylated Pam3CSK4 allows for detailed studies on how a drug candidate modulates these processes. For example, a drug may inhibit signaling by preventing receptor dimerization, blocking endocytosis, or interfering with downstream signaling components.

-

Adjuvant Development: In vaccine development, understanding how adjuvants like Pam3CSK4 interact with and activate immune cells is crucial. Biotinylated Pam3CSK4 can be used to study the uptake and processing of adjuvants by antigen-presenting cells.

Conclusion

The biotinylation of Pam3CSK4 is a simple yet powerful modification that significantly expands its utility as a research tool. It provides a robust and versatile platform for investigating the intricacies of TLR2/TLR1 signaling, from receptor-ligand interactions at the cell surface to the downstream activation of intracellular pathways. For researchers in immunology, infectious disease, and drug development, biotinylated Pam3CSK4 is an indispensable reagent for dissecting the mechanisms of innate immunity and for the discovery of novel therapeutics targeting this critical pathway.

References

- 1. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pam3CSK4, Biotin Conjugate - CD Bioparticles [cd-bioparticles.net]

A Technical Guide to Foundational Research on Pam3CSK4 Biotin and Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3CSK4, a synthetic triacylated lipopeptide, serves as a potent and specific agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. Its biotinylated form, Pam3CSK4 Biotin, is an invaluable tool in immunology research, enabling the precise study of innate immune activation. This technical guide provides a comprehensive overview of the foundational research on Pam3CSK4, detailing its mechanism of action, downstream signaling pathways, and its application in key experimental protocols.

Mechanism of Action: TLR2/TLR1 Agonist

Pam3CSK4 mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system. The recognition of this triacylated structure is mediated by the formation of a heterodimer between TLR2 and TLR1 on the cell surface.[1][2] The three lipid chains of Pam3CSK4 are crucial for this interaction, with two chains binding to a hydrophobic pocket in TLR2 and the third inserting into a similar pocket in TLR1, stabilizing the receptor dimer and initiating intracellular signaling.

Downstream Signaling Pathways

The activation of the TLR1/TLR2 heterodimer by Pam3CSK4 triggers a MyD88-dependent signaling cascade, a central pathway in innate immunity.[3] This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4]

MyD88-Dependent Signaling

Upon ligand binding, the Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 associate, creating a scaffold for the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3] MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, leading to the formation of a complex that activates TRAF6 (TNF receptor-associated factor 6).

NF-κB Activation

Activated TRAF6, a key E3 ubiquitin ligase, catalyzes the synthesis of K63-linked polyubiquitin chains, which serve as a scaffold for the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This releases the NF-κB transcription factor, typically a heterodimer of p50 and p65 (RelA), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6]

MAPK Activation

In parallel to NF-κB activation, the MyD88-dependent pathway also leads to the activation of the MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[4][7] These kinases phosphorylate and activate other transcription factors, such as AP-1 (Activator protein-1), which cooperate with NF-κB to regulate the expression of immune response genes.

Quantitative Data on Pam3CSK4-Induced Immune Responses

Stimulation of various immune cells with Pam3CSK4 leads to a dose-dependent production of a range of cytokines and modulation of cell surface markers. The following tables summarize key quantitative data from published studies.

Table 1: Pam3CSK4-Induced Cytokine Production in Human Monocytes

| Cytokine | Pam3CSK4 Concentration | Incubation Time | Fold Increase/Concentration | Reference |

| IL-6 | 50 ng/mL | 18 hours | ~3.8 fold increase | [7] |

| IL-8 | 50 ng/mL | 18 hours | ~2.2 fold increase | [7] |

| IL-1β | 50 ng/mL | 18 hours | ~1.3 pg/mL | [7] |

| IL-10 | 50 ng/mL | 18 hours | >295 pg/mL | [7] |

| TNF-α | 50 ng/mL | 18 hours | Detected in 7 of 10 experiments | [7] |

Table 2: Modulation of Cell Surface Markers by Pam3CSK4 on Human Monocytes

| Marker | Pam3CSK4 Concentration | Incubation Time | Effect | Reference |

| CD86 | 50 ng/mL | Overnight | Down-modulation | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide outlines for key experiments involving this compound.

In Vitro Cell Stimulation

This protocol describes the stimulation of primary human monocytes or cell lines (e.g., THP-1) to study downstream effects like cytokine production or protein phosphorylation.

Materials:

-

This compound (Working concentration: 10 - 300 ng/mL)

-

Primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

-

Complete RPMI 1640 medium

-

6- or 24-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Isolate monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.

-

Seed the cells in culture plates at a density of 1-2 x 10^6 cells/mL in complete medium and allow them to adhere overnight.

-

Prepare a stock solution of this compound in endotoxin-free water. Further dilute to the desired working concentration in complete medium.

-

Remove the culture medium from the cells and replace it with the medium containing this compound. For control wells, add medium without the agonist.

-

Incubate the cells for the desired time period (e.g., 1-2 hours for signaling studies, 18-24 hours for cytokine analysis).

-

After incubation, harvest the cell supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA extraction.

Western Blot for MAPK and NF-κB Pathway Activation

This protocol is for detecting the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways following Pam3CSK4 stimulation.

Materials:

-

This compound

-

Stimulated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-IκBα, anti-p65)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Stimulate cells with Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells with ice-cold RIPA buffer containing inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Strip and re-probe the membrane with antibodies against the total forms of the proteins to confirm equal loading.

Flow Cytometry for Cell Surface Marker and Intracellular Cytokine Analysis

This protocol allows for the simultaneous analysis of cell surface markers and intracellular cytokine production in response to this compound.

Materials:

-

This compound

-

Stimulated cells

-

Brefeldin A or Monensin (protein transport inhibitors)

-

FACS buffer (PBS with 2% FBS)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14, CD86)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-6, TNF-α)

-

Flow cytometer

Procedure:

-

Stimulate cells with this compound for the desired duration. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of stimulation.

-

Harvest the cells and wash them with FACS buffer.

-

Stain for cell viability using a fixable viability dye.

-

Stain for cell surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines by incubating the cells with fluorochrome-conjugated anti-cytokine antibodies in permeabilization buffer.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer and analyze the results using appropriate software.

Streptavidin Pulldown Assay for Receptor Interaction

The biotin moiety on Pam3CSK4 allows for its use in pulldown assays to identify and study its binding partners, primarily TLR1 and TLR2.

Materials:

-

This compound

-

Cell lysate from cells expressing TLR1 and TLR2

-

Streptavidin-coated magnetic beads or agarose resin

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Incubate cell lysates with this compound to allow for the formation of the ligand-receptor complex.

-

Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated Pam3CSK4 and its bound proteins.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blot using antibodies against TLR1 and TLR2.

Conclusion

This compound is a powerful tool for dissecting the intricacies of innate immune signaling. Its specific activation of the TLR1/TLR2 heterodimer provides a clean system for studying the MyD88-dependent pathway, leading to NF-κB and MAPK activation and subsequent pro-inflammatory responses. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute robust experiments in the field of immunology and drug development. By understanding the fundamental mechanisms of Pam3CSK4-mediated immune activation, scientists can further explore its potential in vaccine adjuvant development and as a target for modulating inflammatory diseases.

References

- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 2. Human Integrin α3β1 Regulates TLR2 Recognition of Lipopeptides from Endosomal Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Intracellular Cytokine Staining Protocol [anilocus.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Immunological Landscape of Pam3CSK4 Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core immunological effects of Pam3CSK4 Biotin, a powerful synthetic lipopeptide tool for dissecting innate immune responses. We delve into its mechanism of action, downstream signaling cascades, and its application in immunological research, providing structured data and detailed experimental protocols to empower your research endeavors.

Introduction to this compound: A Molecular Probe for TLR1/2 Activation

This compound is a synthetic, biotinylated triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system.[3][4] The biotin conjugation allows for easy detection, quantification, and immobilization, making it a versatile tool in a variety of immunological assays.[5]

The recognition of Pam3CSK4 by the TLR1/2 complex initiates a signaling cascade that is crucial for mounting an effective innate immune response against bacterial pathogens. This activation leads to the production of a host of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs), thereby bridging the innate and adaptive immune systems.[6][7]

Mechanism of Action: TLR1/2 Dimerization and Downstream Signaling

The immunological effects of this compound are initiated by its binding to the extracellular domains of TLR1 and TLR2, inducing their heterodimerization.[8] This event brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, triggering the recruitment of adaptor proteins and the initiation of a downstream signaling cascade.

The primary pathway activated by the TLR1/2 complex is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38.[9][10]

Signaling Pathway Diagram

Caption: TLR1/2 signaling cascade initiated by this compound.

Quantitative Immunological Effects of Pam3CSK4

Pam3CSK4 is a potent inducer of a wide range of immunological responses. The following tables summarize the quantitative effects of Pam3CSK4 on cytokine production and immune cell activation.

Table 1: Pam3CSK4-Induced Cytokine and Chemokine Production

| Cell Type | Cytokine/Chemokine | Concentration of Pam3CSK4 | Fold Induction / Concentration | Reference |

| Human Monocytes | IL-6 | 100 ng/mL | Significantly elevated | [9] |

| Human Monocytes | IL-1β | 1 µg/mL | ~1500 pg/mL | [11] |

| Human Monocytes | IL-10 | 1 µg/mL | ~400 pg/mL | [11] |

| Human Uveal Melanocytes | IL-6, MCP-1, CXCL-1, CXCL-8 | Not specified | Significantly elevated | [9] |

| Murine Dendritic Cells | IL-12 | Not specified | Increased production | [12] |

| Murine Macrophages | IL-6 | Not specified | Increased production | [12] |

| THP-1 cells | MMP-9 | Not specified | Dose- and time-dependent increase | [9] |

Table 2: Pam3CSK4-Mediated Immune Cell Activation

| Cell Type | Activation Marker/Response | Concentration of Pam3CSK4 | Effect | Reference |

| Human Monocyte-Derived DCs | CD80, CD83, CD86, CCR7, PD-L1 | Not specified | Significantly enhanced expression | [7] |

| Human Monocytes | CD86 | 1 µg/mL | Down-modulation (due to IL-10) | [11] |

| Murine Bone Marrow-Derived Macrophages | NF-κB translocation | Not specified | Activated | [10] |

| RAW 264.7 Macrophages | ERK1/2 phosphorylation | Not specified | Activated | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the immunological effects of this compound.

NF-κB Activation Reporter Assay

This protocol describes how to measure NF-κB activation in response to this compound using a reporter cell line, such as HEK-Blue™ TLR2 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ TLR2 cells (or a similar reporter cell line)

-

This compound

-

HEK-Blue™ Detection medium

-

96-well plate

-

Incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-650 nm)

Protocol:

-

Seed HEK-Blue™ TLR2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium. A typical working concentration ranges from 10 to 300 ng/ml.

-

Remove the culture medium from the cells and add 20 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add 180 µL of HEK-Blue™ Detection medium to each well.

-

Incubate the plate for 1-3 hours at 37°C.

-

Measure the absorbance at 620-650 nm using a spectrophotometer.

-

The absorbance is directly proportional to the amount of NF-κB activation.

Cytokine Quantification by ELISA

This protocol outlines the measurement of cytokine production (e.g., IL-6) from immune cells stimulated with this compound.

Materials:

-

Immune cells (e.g., primary human monocytes, murine macrophages)

-

This compound

-

ELISA kit for the cytokine of interest (e.g., Human IL-6 DuoSet ELISA)

-

96-well ELISA plate

-

Plate reader

Protocol:

-

Plate immune cells in a 96-well plate at an appropriate density.

-

Stimulate the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Centrifuge the plate and collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

Calculate the cytokine concentration in the samples based on the standard curve.

Flow Cytometry for Cell Surface Marker Expression

This protocol describes the analysis of immune cell activation markers (e.g., CD86) on the surface of cells stimulated with this compound.

Materials:

-

Immune cells

-

This compound

-

Fluorescently-labeled antibodies against cell surface markers (e.g., PE-anti-human CD86)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Stimulate immune cells with this compound for a desired time.

-

Harvest the cells and wash them with FACS buffer.

-

Resuspend the cells in FACS buffer containing the fluorescently-labeled antibodies.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Studying this compound Effects

Caption: General workflow for investigating this compound's effects.

Conclusion

This compound is an indispensable tool for probing the intricacies of the TLR1/2 signaling pathway and its role in innate immunity. Its ability to potently and specifically activate this pathway allows researchers to dissect the molecular events that govern the immune response to bacterial components. The quantitative data and detailed protocols provided in this guide offer a solid foundation for designing and executing experiments to further elucidate the immunological effects of this important molecule. Through a deeper understanding of these mechanisms, we can pave the way for novel therapeutic strategies targeting the innate immune system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dcchemicals.com [dcchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. maxanim.com [maxanim.com]

- 5. Pam3CSK4, Biotin Conjugate - CD Bioparticles [cd-bioparticles.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immobile ligands enhance FcγR-TLR2/1 crosstalk by promoting interface overlap of receptor clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Immunostimulation by the synthetic lipopeptide P3CSK4: TLR4-independent activation of the ERK1/2 signal transduction pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Pam3CSK4 Biotin in TLR Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pam3CSK4 Biotin, a synthetic triacylated lipopeptide, as a potent agonist for Toll-like Receptor 2 (TLR2) in combination with TLR1 in various reporter assay systems. This document outlines the fundamental principles, detailed experimental protocols, expected outcomes, and data interpretation to facilitate research in immunology, innate immunity, and drug discovery.

Introduction

Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-established agonist of the TLR2/TLR1 heterodimer, which upon recognition, initiates a signaling cascade culminating in the activation of the transcription factor NF-κB.[1] The biotinylated form, this compound, allows for additional applications such as binding studies, cellular uptake visualization, and affinity purification, while retaining its TLR2/TLR1 agonist activity.

TLR reporter assays are indispensable tools for studying TLR signaling pathways and for screening potential agonists or antagonists. These assays typically employ a host cell line (e.g., HEK293 or THP-1) engineered to express the TLR of interest and a reporter gene (e.g., luciferase or a fluorescent protein) under the control of an NF-κB-responsive promoter. Activation of the TLR pathway by a ligand like this compound leads to the expression of the reporter gene, which can be quantified to measure the potency of the stimulus.

Mechanism of Action: TLR1/TLR2 Signaling Pathway

Pam3CSK4 is recognized by the extracellular domains of the TLR1 and TLR2 heterodimer. This binding event induces a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), which then interact with TNF receptor-associated factor 6 (TRAF6). This leads to the activation of the TAK1 complex, which subsequently activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. The release of IκB allows NF-κB to translocate to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and the reporter gene in the assay system.

Caption: TLR1/TLR2 signaling cascade initiated by this compound.

Data Presentation

The following table summarizes representative quantitative data for the activity of Pam3CSK4 in various TLR reporter cell lines. This data can be used as a reference for expected results and for designing dose-response experiments.

| Cell Line | Reporter System | Ligand | Concentration Range | EC50 / Limit of Detection | Readout | Reference |

| Human TLR1/2 Reporter Cells | Luciferase | Pam3CSK4 | Not Specified | EC50: 0.47 ng/mL | Luminescence | [1] |

| Jurkat-NF-κB::eGFP-TLR2/1 | eGFP | Pam3CSK4 | 0.1 - 1000 ng/mL | ~1.0 ng/mL (LOD) | Geometric Mean Fluorescence Intensity (gMFI) | |

| THP-1-NF-κB::eGFP | eGFP | Pam3CSK4 | 1 - 10,000 ng/mL | Dose-dependent increase | Geometric Mean Fluorescence Intensity (gMFI) | |

| HEK-Blue™ hTLR2 | SEAP | This compound | 100 ng/mL | Not Applicable | NF-κB Activation |

Experimental Protocols

Below are detailed protocols for performing TLR reporter assays using this compound in commonly used reporter cell lines.

Protocol 1: Luciferase-Based TLR Reporter Assay in HEK293 Cells

This protocol is adapted for a HEK293 cell line stably expressing human TLR1 and TLR2, along with an NF-κB-inducible luciferase reporter gene.

Materials:

-

HEK293-hTLR1/hTLR2-NF-κB-Luciferase reporter cell line

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay medium (e.g., Opti-MEM or serum-free DMEM)

-

This compound (lyophilized)

-

Sterile, endotoxin-free water or DMSO for reconstitution

-

White, opaque 96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™, ONE-Step™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

The day before the assay, harvest and count the HEK293 reporter cells.

-

Seed the cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Ligand Preparation:

-

Reconstitute lyophilized this compound in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL).

-

Prepare serial dilutions of the this compound stock solution in assay medium to achieve the desired final concentrations (e.g., ranging from 0.01 ng/mL to 1000 ng/mL). A 2X concentration of the final desired concentration should be prepared.

-

-

Cell Stimulation:

-

Carefully remove the growth medium from the wells.

-

Add 50 µL of assay medium to each well.

-

Add 50 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (assay medium with the same concentration of solvent used for reconstitution).

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 2-10 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Protocol 2: Fluorescent Reporter Assay in THP-1 Monocytic Cells

This protocol is designed for a THP-1 monocytic cell line engineered with an NF-κB-inducible fluorescent reporter (e.g., eGFP).

Materials:

-

THP-1-NF-κB-eGFP reporter cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (lyophilized)

-

Sterile, endotoxin-free water or DMSO for reconstitution

-

Sterile 96-well flat-bottom cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Harvest and count the THP-1 reporter cells.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

-

-

Ligand Preparation:

-

Prepare serial dilutions of this compound in complete growth medium as described in Protocol 1.

-

-

Cell Stimulation:

-

Add 100 µL of the 2X this compound dilutions to the wells containing the cells. Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well by gentle pipetting and transfer to microcentrifuge tubes or a 96-well V-bottom plate.

-

Centrifuge the cells and wash once with PBS.

-

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Analyze the eGFP expression using a flow cytometer. The geometric mean fluorescence intensity (gMFI) is a common metric for quantifying the response.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for a TLR reporter assay using this compound.

Caption: A generalized workflow for a TLR reporter assay.

References

Application Notes and Protocols for In-Vivo Administration of Pam3CSK4 Biotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Pam3CSK4 Biotin, a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) complex. This document outlines its mechanism of action, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for immunological and drug development research.

Introduction to this compound

Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino-terminus of bacterial lipoproteins. It is a well-established activator of the innate immune system through the TLR1/TLR2 signaling pathway. The biotin conjugation of Pam3CSK4 allows for its detection and localization in vivo and in vitro through the high-affinity interaction with avidin or streptavidin, making it a valuable tool for studying TLR signaling and immune cell trafficking.

Mechanism of Action: Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the surface of various immune cells, including macrophages, dendritic cells, and B cells.[1] This recognition event initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[2] The activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, ultimately leading to the activation of both innate and adaptive immune responses.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies in mice, demonstrating the immunological effects of Pam3CSK4 administration.

Table 1: In Vivo Dosage and Administration Routes in Mice

| Dosage Range | Administration Route | Mouse Strain | Reference |

| 2-20 µ g/mouse | Not specified | Not specified | [4] |

| 25 µ g/mouse | Intraperitoneal (IP) | C57BL/6 | [6] |

| 50 µ g/mouse | Intradermal (ear) | C57BL/6, BALB/c | [3] |

| 100 µ g/mouse | Intraperitoneal (IP) | C57BL/6 | [7] |

Table 2: In Vivo Immunological Effects of Pam3CSK4 in Mice

| Effect | Mouse Strain | Dosage | Time Point | Key Findings | Reference |

| Increased IL-12 production | C57BL/6, BALB/c | 50 µg (with L. major) | 48 hours | Significant increase in IL-12 positive dermal dendritic cells and macrophages. | [3] |

| Increased IL-6 production | C57BL/6, BALB/c | 50 µg (with L. major) | 48 hours | Significant increase in IL-6 positive dermal dendritic cells and macrophages. | [3] |

| Increased serum IFN-β | Wild-type | 100 µg | 2-6 hours | Peak IFN-β levels observed between 2 and 6 hours post-injection. | [7] |

| Increased peritoneal IP-10 | Wild-type | 100 µg | 6-18 hours | Elevated levels of IP-10 in peritoneal exudates. | [7] |

| Altered hematopoietic cell populations | C57BL/6 | 25 µg | 3 days | Increase in splenic macrophages. | [6] |

| Enhanced IgG2a production | Not specified | >0.25 µg/ml (in vitro) | 7 days | Dose-dependent increase in IgG2a production by B cells. | [8][9] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the reconstitution and dilution of lyophilized this compound to a working concentration for intraperitoneal injection in mice.

Materials:

-

Lyophilized this compound

-

Sterile, endotoxin-free water

-

Sterile, endotoxin-free physiological saline (0.9% NaCl)

-

Sterile, pyrogen-free polypropylene tubes

-

Vortex mixer

Procedure:

-

Reconstitution:

-

Bring the lyophilized this compound vial to room temperature.

-

Add the appropriate volume of sterile, endotoxin-free water to achieve a stock solution concentration of 1-2 mg/mL.[4] For example, add 500 µL of water to a 1 mg vial to get a 2 mg/mL stock solution.

-

Vortex the vial until the powder is completely dissolved.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into sterile, pyrogen-free polypropylene tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.[4]

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final concentration using sterile, endotoxin-free physiological saline. For example, to prepare a 20 µ g/100 µL dose, dilute the 2 mg/mL stock solution accordingly.

-

Keep the working solution on ice until injection.

-

Protocol 2: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice

This protocol details the procedure for the safe and effective intraperitoneal administration of this compound to mice.

Materials:

-

Prepared this compound working solution

-

Mouse restrainer

-

25-30 gauge needles

-

1 mL syringes

-

70% ethanol or other suitable antiseptic

-

Sterile gauze pads

Procedure:

-

Animal Restraint:

-

Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to immobilize the head and body. The abdomen should be exposed and facing upwards.

-

-

Injection Site Identification:

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, which is located on the left side.[10]

-

-

Aseptic Technique:

-

Swab the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to dry.

-

-

Injection:

-

Tilt the mouse's head slightly downwards.

-

Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that no fluid (e.g., urine or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.

-

Slowly inject the desired volume of the this compound working solution (typically 100-200 µL).

-

Withdraw the needle smoothly.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as lethargy, piloerection, or abdominal swelling.

-

At the desired time points post-injection, proceed with sample collection (e.g., blood for cytokine analysis, peritoneal lavage for cell analysis, or tissue harvesting for localization studies).

-

Visualizations

Signaling Pathway of Pam3CSK4

Caption: TLR1/TLR2 signaling cascade initiated by Pam3CSK4.

Experimental Workflow for In Vivo this compound Administration and Analysis

Caption: Experimental workflow for this compound in vivo studies.

References

- 1. glpbio.com [glpbio.com]